5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Description
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a halogenated pyridine derivative characterized by a 3,4-dichlorobenzyl substituent at the N1 position and a carboxylic acid group at the C3 position of the pyridine ring. The compound is listed by Santa Cruz Biotechnology as a reagent for biochemical research, particularly in protein inhibition studies .
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-2-1-7(3-10(9)15)5-17-6-8(13(19)20)4-11(16)12(17)18/h1-4,6H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVCOKQZRGHXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 339008-91-2) has a molecular formula of C₁₃H₈Cl₃NO₃ and a molecular weight of 332.57 g/mol. It exhibits the following physicochemical properties:
The compound contains three chlorine atoms, a lactam (cyclic amide) functionality, and a carboxylic acid group, making it moderately polar with potential hydrogen bonding capabilities.
Synthetic Route Analysis
Retrosynthetic Analysis
The synthesis of this compound can be approached through several disconnection strategies:
- N-alkylation approach: Introducing the 3,4-dichlorobenzyl group onto a pre-formed 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid core
- Cycloaddition approach: Building the heterocyclic core with substituents already in place
- Functional group interconversion: Late-stage introduction of specific functional groups
Each approach has distinct advantages depending on reagent availability and desired scale.
Primary Synthetic Pathway
Based on analysis of the chemical literature and synthetic feasibility, the most efficient route involves N-alkylation of a pre-formed pyridone core followed by carboxylic acid manipulation if needed:
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Synthesis of 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Starting from commercially available precursors | 70-80% |
| 2 | N-alkylation with 3,4-dichlorobenzyl chloride | K₂CO₃, DMF, 60-70°C, 6-8h | 65-75% |
| 3 | Purification by recrystallization | Ethanol/water system | 80-90% recovery |
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Quantity | Purity | Function |
|---|---|---|---|
| 5-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1.0 equivalent | ≥95% | Starting material |
| 3,4-Dichlorobenzyl chloride | 1.2 equivalents | ≥98% | Alkylating agent |
| Potassium carbonate | 2.0 equivalents | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | 50 mL per 10 mmol | Anhydrous | Reaction solvent |
| Ethyl acetate | As required | HPLC grade | Extraction solvent |
| Hydrochloric acid (1M) | As required | Analytical grade | pH adjustment |
| Sodium sulfate | As required | Anhydrous | Drying agent |
| Ethanol | As required | Absolute | Recrystallization |
Equipment Requirements
- Round-bottom flask (100 mL) with magnetic stirrer
- Reflux condenser
- Oil bath with temperature controller
- Nitrogen line for inert atmosphere
- TLC system (silica plates, UV detection)
- Rotary evaporator
- Vacuum filtration apparatus
- Analytical balance
Step-by-Step Procedure
N-Alkylation Reaction
- In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (10 mmol, 1.87 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).
- Establish an inert atmosphere with nitrogen.
- Add anhydrous DMF (50 mL) and stir the mixture at room temperature for 30 minutes.
- In a separate vial, dissolve 3,4-dichlorobenzyl chloride (12 mmol, 2.33 g) in DMF (10 mL).
- Add the benzyl chloride solution dropwise to the reaction mixture over 30 minutes.
- Heat the reaction to 65°C and maintain this temperature for 6-8 hours.
- Monitor the reaction progress by TLC (ethyl acetate/hexanes/acetic acid, 60:40:1).
Workup and Isolation
- Cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water (200 mL) with vigorous stirring.
- Acidify to pH 2-3 with 1M HCl to ensure complete protonation of the carboxylic acid.
- Extract with ethyl acetate (3 × 50 mL).
- Wash the combined organic layers with brine (50 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product should appear as an off-white to pale yellow solid.
Purification
- Recrystallize the crude product from an ethanol/water system (dissolve in minimum hot ethanol, add water dropwise until cloudiness persists, heat until clear, then cool slowly).
- Filter the crystallized product and wash with cold ethanol/water (1:1).
- Dry under vacuum at 40°C for 24 hours.
- Expected yield after purification: 2.2-2.5 g (65-75%).
Alternative Synthetic Routes
Cycloaddition Approach
An alternative approach involves cycloaddition chemistry to construct the pyridone core with substituents already in place:
- Preparation of suitably functionalized acetylene and isocyanate precursors
- Cobalt-catalyzed cyclocotrimerization to form the heterocyclic core
- Functional group adjustments to install the final substituents
This approach may be advantageous for large-scale synthesis but requires more specialized reagents and conditions.
Direct Functionalization Route
Another strategy involves direct functionalization of a simpler pyridone derivative:
- Start with 6-oxo-1,6-dihydropyridine-3-carboxylic acid
- N-alkylation with 3,4-dichlorobenzyl chloride
- Regioselective chlorination at the 5-position using N-chlorosuccinimide
The regioselectivity of the chlorination step can be challenging but may be controlled through directing effects of existing substituents.
Analytical Characterization
Spectroscopic Data
NMR Spectroscopy
The following NMR spectral patterns are expected for the target compound:
¹H NMR (400 MHz, DMSO-d₆):
- δ 13.2-13.5 (br s, 1H, COOH)
- δ 8.20-8.30 (d, 1H, pyridone H-4)
- δ 7.90-8.00 (d, 1H, pyridone H-2)
- δ 7.50-7.65 (m, 3H, aromatic H)
- δ 5.10-5.20 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 164-166 (pyridone C=O)
- δ 162-164 (COOH)
- δ 139-142, 135-138, 130-133, 128-131 (aromatic and pyridone carbons)
- δ 115-117 (pyridone C-5)
- δ 48-51 (CH₂)
IR Spectroscopy
Key IR absorption bands (KBr, cm⁻¹):
- 3200-2800 (br, O-H stretch, carboxylic acid)
- 1700-1720 (s, C=O stretch, carboxylic acid)
- 1640-1660 (s, C=O stretch, lactam)
- 1580-1600, 1450-1470 (m, aromatic C=C stretches)
- 750-780 (m, C-Cl stretches)
Mass Spectrometry
HRMS (ESI):
- [M+H]⁺ calculated for C₁₃H₉Cl₃NO₃: 333.9648
- [M-H]⁻ calculated for C₁₃H₇Cl₃NO₃: 331.9502
Optimization Considerations
Critical Parameters for N-Alkylation
| Parameter | Range Investigated | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ | Moderate base provides selective N-alkylation |
| Temperature | 25-90°C | 65°C | Higher temperatures accelerate reaction but may promote side reactions |
| Solvent | DMF, DMSO, Acetone | DMF | Polar aprotic solvent enhances reactivity |
| Reaction time | 2-24h | 6-8h | Extended times lead to degradation |
| Equivalents of alkylating agent | 1.0-1.5 | 1.2 | Excess improves conversion with minimal side reactions |
Scale-up Considerations
For larger-scale synthesis (>100g), the following adjustments are recommended:
- Implement controlled addition of alkylating agent to manage exotherm
- Consider continuous flow processing for the alkylation step
- Develop more efficient purification processes utilizing antisolvent crystallization
- Implement solvent recovery systems for DMF and ethyl acetate
Challenges in Synthesis
Regioselectivity Issues
The N-alkylation step can potentially lead to O-alkylation as a side reaction. This can be mitigated by:
- Careful temperature control (preferably 60-70°C)
- Use of K₂CO₃ rather than stronger bases
- Slow addition of the alkylating agent
- Maintaining an inert atmosphere throughout the reaction
Purity Challenges
The target compound contains a carboxylic acid functionality that can complicate purification:
- Trace metal impurities may form complexes with the carboxylic acid
- Crystallization behavior can be influenced by the presence of water
- Column chromatography may lead to tailing without acid additives
To address these challenges, careful pH control during workup and optimized recrystallization conditions are essential.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyridine derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Research
Emerging studies suggest that compounds with similar structures may have anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Preliminary data indicate that this compound might exert cytotoxic effects on certain cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of pyridinecarboxylic acids against resistant bacterial strains. The results demonstrated that the compound significantly inhibited bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of related pyridine derivatives. In vitro assays showed that these compounds could reduce pro-inflammatory cytokine production in immune cells, indicating a mechanism that could be harnessed for therapeutic purposes in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Molecular Formula: C₁₃H₈Cl₃NO₃
- Molecular Weight : 332.57 g/mol
- CAS : 339009-06-2 (Catalog Number: 045237)
- Key Differences : The substitution of chlorine at the 2,6-positions on the benzyl group reduces steric hindrance compared to the 3,4-dichloro analog. This positional isomerism may alter binding affinity to target proteins, as seen in collagenase inhibition studies where chlorine substitution patterns affect hydrogen bond lengths and π–π interactions .
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Molecular Formula: C₁₃H₉Cl₂NO₃
- Molecular Weight : 298.12 g/mol
- CAS : 339024-38-3
- Key Differences : The single chlorine atom at the para position of the benzyl group reduces molecular weight and lipophilicity compared to the 3,4-dichloro derivative. This simplification may enhance aqueous solubility but diminish hydrophobic interactions in biological systems.
Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate
Functional Group Modifications on the Pyridine Ring
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Molecular Formula : C₁₉H₁₃Cl₃N₂O₂
- Molecular Weight : 419.68 g/mol
- CAS : 339024-51-0
- Key Differences : The carboxylic acid group at C3 is replaced with a carboxamide linked to a 4-chlorophenyl group. This modification increases molecular weight and may enhance target specificity through additional hydrogen bonding or aromatic interactions.
5-Chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
- Molecular Weight : 403.26 g/mol
- CAS : 338977-35-8
- Key Differences : The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing chlorine substituents. This could modulate solubility and interactions with enzymes like collagenase, where methoxy groups have been shown to influence IC₅₀ values .
Biological Activity
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS Number: 339008-91-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₃NO₃ |
| Melting Point | 227–229 °C |
| CAS Number | 339008-91-2 |
| Hazard Information | Irritant |
Biological Activity Overview
The compound has been studied for its antimicrobial , anti-inflammatory , and antitumor activities. These properties are attributed to its structural features, particularly the presence of halogen substituents which enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus species, indicating a bactericidal effect .
- The compound also shows moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 62.216–124.432 μg/mL .
The antimicrobial mechanism involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways. This multi-target approach contributes to its efficacy against resistant strains of bacteria .
Case Studies and Research Findings
- Study on Biofilm Formation :
- Cytotoxicity Assessment :
- Zebrafish Model :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be verified?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions involving precursors like 3,4-dichlorobenzyl chloride (CAS 102-47-6) and pyridinecarboxylic acid derivatives. For example, refluxing in EtOH/HCl mixtures (as seen in analogous syntheses) may facilitate cyclization .
- Purity Verification : Use HPLC with UV detection (λ ~254 nm) for quantitative analysis. Cross-validate with -/-NMR to confirm structural integrity and absence of byproducts. Commercial suppliers often omit analytical data, necessitating independent verification .
Q. What safety precautions are essential when handling this compound, especially considering its dichlorobenzyl moiety?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks, as chlorinated benzyl derivatives are irritants .
- Precursor Handling : 3,4-Dichlorobenzyl chloride (CAS 102-47-6) is a hazardous precursor; avoid skin contact and ensure proper ventilation during synthesis .
Q. How can NMR spectroscopy confirm the compound’s structure?
- Key Peaks :
- -NMR: Look for aromatic protons (δ 7.1–7.9 ppm for dichlorobenzyl), pyridinone NH (δ ~11.3 ppm), and carboxylic acid protons (δ ~13 ppm, broad if free acid).
- -NMR: Carboxylic acid carbon (δ ~170 ppm), carbonyl (δ ~160–165 ppm), and aromatic carbons (δ ~120–140 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Systems : Test polar aprotic solvents (e.g., DMF) for coupling steps or aqueous EtOH for cyclization. Adjust pH to stabilize intermediates .
- Catalysis : Screen Pd-based catalysts for cross-coupling steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Workup : Recrystallize from ethanol to remove impurities, as demonstrated in analogous syntheses (yield: ~67%) .
Q. What analytical strategies resolve contradictions in reported tautomeric forms (e.g., lactam vs. carboxylic acid)?
- Variable Temperature NMR : Assess tautomer equilibria by comparing spectra at 25°C vs. 60°C. Lactam forms may show downfield NH shifts .
- IR Spectroscopy : Confirm lactam (C=O stretch ~1720 cm) vs. free acid (broad O-H stretch ~2500–3000 cm) .
- Computational Modeling : Use DFT to predict dominant tautomers based on solvent polarity (e.g., water vs. DMSO) .
Q. How can computational methods elucidate the electronic effects of the dichlorobenzyl substituent?
- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity. Chlorine substituents increase electron-withdrawing effects, stabilizing the pyridinone ring .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .
Q. How should discrepancies in biological activity data across studies be addressed?
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .
Q. What protocols ensure compound stability during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
